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molecular formula C11H13NO2 B8572480 1-Naphthalenecarboxylic acid, 2-amino-5,6,7,8-tetrahydro- CAS No. 90321-34-9

1-Naphthalenecarboxylic acid, 2-amino-5,6,7,8-tetrahydro-

Cat. No. B8572480
M. Wt: 191.23 g/mol
InChI Key: QVIBECXXOJGOKU-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of Example 128B (14.21 g, 49.46 mmol) and Pt2O (7.00 g, 30.8 mmol) in acetic acid (200 mL) was shaken in a reactor pressurized with 60 psi of H2 at 25° C. for 80 hours, filtered, and concentrated. The concentrate was treated with dichloromethane (142 mL) and TFA (24 mL) and stirred for 3 hours. The organic layer was washed with NaOH (2×250 mL) and brine (200 mL), dried (MgSO4), filtered, and concentrated to provide the desired product (8.17 g, 86%). MS (ESI(+)) m/e 192 (M+H)+; MS (ESI(−)) m/e 190 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 6.83 (d, 1H), 6.53 (d, 1H), 2.72 (m, 2H), 2.57 (m, 2H), 1.64 (m, 4H).
Name
mixture
Quantity
14.21 g
Type
reactant
Reaction Step One
[Compound]
Name
Pt2O
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]=1[C:19]([OH:21])=[O:20])=O)(C)(C)C>C(O)(=O)C>[NH2:8][C:9]1[CH:18]=[CH:17][C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[C:10]=1[C:19]([OH:21])=[O:20]

Inputs

Step One
Name
mixture
Quantity
14.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)C(=O)O
Name
Pt2O
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The concentrate was treated with dichloromethane (142 mL) and TFA (24 mL)
WASH
Type
WASH
Details
The organic layer was washed with NaOH (2×250 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
80 h
Name
Type
product
Smiles
NC1=C(C=2CCCCC2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.17 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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